N,N,N',N'-Tetraethylethylendiamin

Übersicht

Beschreibung

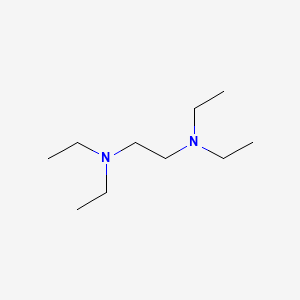

N,N,N’,N’-Tetraethylethylenediamine: is an organic compound with the molecular formula (C2H5)2NCH2CH2N(C2H5)2. It is a colorless to pale yellow liquid with a strong amine odor. This compound is used in various chemical reactions and industrial applications due to its unique properties.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N,N,N',N'-Tetraethylethylenediamine is a bidentate amine characterized by its ability to coordinate with metal ions and participate in various chemical reactions. Its structure allows it to act as a strong ligand, making it valuable in coordination chemistry.

Catalysis in Organic Synthesis

TEEDA is widely used as a catalyst in various organic reactions. Its ability to form stable complexes with metal ions enhances reaction rates and selectivity. For instance, it has been employed in the hydrogenolysis of cationic zinc complexes, facilitating the cleavage of zinc-carbon bonds, which is crucial for catalyst development in organic synthesis .

Electrophoresis

TEEDA plays a significant role in electrophoresis applications, where it enhances the resolution and efficiency of protein and nucleic acid separations. This is particularly important in biochemical research for analyzing complex biological samples .

Polymerization Initiator

TEEDA is also utilized as an initiator in free radical polymerization processes. It works effectively with ammonium peroxodisulfate (APS) to initiate polymerization reactions that are essential for creating hydrogels used in drug delivery systems and tissue engineering .

Thermal Decomposition Studies

Recent studies have investigated the thermal decomposition of TEEDA-based fuels, revealing insights into their evaporation behavior and thermal stability. These findings are critical for applications in energy systems and fuel technology .

Data Tables

Case Study 1: Hydrogenolysis of Zinc Complexes

In a study conducted by Mahawar et al. (2024), TEEDA was shown to facilitate the hydrogenolysis of cationic half-sandwich zinc complexes. The research highlighted the cleavage of zinc-carbon bonds, demonstrating TEEDA's effectiveness as a catalyst in organic synthesis .

Case Study 2: Electrophoresis Enhancements

Sonagra & Dholariya (2024) explored the use of TEEDA in electrophoresis, noting significant improvements in the separation efficiency of biomolecules. This application underscores TEEDA's importance in biochemical assays and diagnostics .

Case Study 3: Free Radical Polymerization

Research by Pumford et al. (2024) examined alternative initiators to TEEDA for redox hydrogel polymerization. The study found that while TEEDA is effective, its use may lead to modifications of sensitive biomolecules, prompting investigations into safer alternatives .

Wirkmechanismus

Target of Action

N,N,N’,N’-Tetraethylethylenediamine (TEEDA) is a bidentate tertiary amine . It is a Lewis base, meaning it can donate a pair of electrons to form a covalent bond . This makes it a useful ligand for organolithium chemistry .

Mode of Action

TEEDA interacts with its targets through a process known as deprotonation . In this process, TEEDA removes a proton (H+) from the target molecule, resulting in the formation of a new bond . TEEDA exhibits selective β-lithiation during deprotonation with lithiumalkyls .

Biochemical Pathways

The primary biochemical pathway affected by TEEDA involves the synthesis of amine ligands . This occurs through simple or double intramolecular dealkylation reactions . In these reactions, TEEDA acts as a catalyst, facilitating the removal of alkyl groups from the target molecules .

Result of Action

The primary result of TEEDA’s action is the formation of new amine ligands . These ligands can then participate in further chemical reactions, serving as building blocks for more complex molecules .

Action Environment

The action of TEEDA can be influenced by various environmental factors. For example, the rate and selectivity of the deprotonation process can be affected by the presence of other substances, the pH of the environment, and the temperature . .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N,N,N’,N’-Tetraethylethylenediamine can be synthesized through the reaction of ethylenediamine with diethylamine. The reaction typically occurs in the presence of a catalyst and under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of N,N,N’,N’-Tetraethylethylenediamine involves large-scale reactors where ethylenediamine and diethylamine are combined. The reaction is monitored closely to maintain optimal conditions, and the product is purified through distillation or other separation techniques to achieve the desired quality.

Analyse Chemischer Reaktionen

Types of Reactions: N,N,N’,N’-Tetraethylethylenediamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can participate in substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

Oxidation: Produces N,N,N’,N’-Tetraethylethylenediamine oxides.

Reduction: Results in simpler amines.

Substitution: Yields various substituted ethylenediamine derivatives.

Vergleich Mit ähnlichen Verbindungen

N,N,N’,N’-Tetramethylethylenediamine: Similar structure but with methyl groups instead of ethyl groups.

N,N,N’,N’-Tetraethylmethanediamine: Similar structure but with a different backbone.

N,N’-Dimethylethylenediamine: Contains fewer ethyl groups.

Uniqueness: N,N,N’,N’-Tetraethylethylenediamine is unique due to its specific ethyl group substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in certain chemical and industrial applications.

Biologische Aktivität

N,N,N',N'-Tetraethylethylenediamine (TEEDA) is a nitrogen-containing organic compound that has garnered attention for its diverse applications in chemical synthesis and biological systems. This article explores the biological activity of TEEDA, including its mechanisms of action, applications, and relevant case studies.

- Molecular Formula : C6H16N2

- Molecular Weight : 116.208 g/mol

- CAS Number : 110-18-9

- Synonyms : N,N,N',N'-Tetramethylethylenediamine, TMEDA, and others.

TEEDA is characterized by its two amine groups, which contribute to its reactivity and interaction with various biological molecules.

Mechanisms of Biological Activity

TEEDA is primarily recognized for its role as a ligand in coordination chemistry, particularly in the formation of organometallic complexes. Its ability to chelate metal ions such as zinc and copper enhances its biological relevance, especially in enzymatic reactions.

1. Catalytic Activity

TEEDA is often used as a catalyst in polymerization reactions, notably in the synthesis of polyacrylamide gels through its interaction with ammonium persulfate. This property is crucial in biochemical applications such as protein separation and nucleic acid analysis .

2. Metal Ion Complexation

The interaction of TEEDA with metal ions plays a significant role in various biological processes. For instance, it has been shown to stabilize metal ions that are essential for enzyme function, thereby influencing metabolic pathways. The ability to form stable complexes with transition metals can also impact the bioavailability of these metals in biological systems .

Applications in Biological Research

TEEDA's biological activity extends to several research applications:

- Polymerization Reactions : TEEDA is utilized in the preparation of polyacrylamide gels for electrophoresis, which is vital for analyzing proteins and nucleic acids.

- Ligand Chemistry : It serves as a ligand for metal ions in various biochemical assays, enhancing the sensitivity and specificity of detection methods.

- Biochemical Pathway Studies : By modulating metal ion availability, TEEDA can influence enzymatic activities, providing insights into metabolic pathways.

Case Study 1: Protein Separation

In a study focusing on protein separation techniques, researchers utilized TEEDA to enhance the efficiency of polyacrylamide gel electrophoresis (PAGE). The presence of TEEDA improved the resolution of protein bands, allowing for better visualization and quantification of proteins .

Case Study 2: Enzyme Activity Modulation

Another study investigated the effect of TEEDA on enzyme kinetics involving zinc-dependent enzymes. The results indicated that TEEDA could stabilize the enzyme's active site by chelating zinc ions, thereby enhancing catalytic efficiency .

Safety and Handling

TEEDA is classified as air-sensitive and hygroscopic; it should be stored in a dry environment away from strong oxidizing agents. Proper safety measures should be taken when handling this compound due to its potential toxicity and corrosive nature .

Eigenschaften

IUPAC Name |

N,N,N',N'-tetraethylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2/c1-5-11(6-2)9-10-12(7-3)8-4/h5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHKMUNUGQVFES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCN(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0059740 | |

| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150-77-6 | |

| Record name | N,N,N′,N′-Tetraethylethylenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=150-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine, N1,N1,N2,N2-tetraethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetraethylethylenediamine List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0059740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetraethylethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.247 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TEEDA?

A1: The molecular formula of TEEDA is C12H28N2, and its molecular weight is 200.36 g/mol.

Q2: Are there any spectroscopic data available for TEEDA?

A: While the provided research excerpts don't delve into detailed spectroscopic analysis of TEEDA itself, they frequently employ techniques like IR and NMR spectroscopy to characterize TEEDA-containing complexes and reaction products. For example, in a study on barium (N,N-dimethylamino)diboranates, researchers used IR and 1H and 11B NMR spectroscopy to characterize TEEDA-containing complexes. []

Q3: What are some catalytic applications of TEEDA?

A: TEEDA plays a crucial role in facilitating various chemical reactions. For example, it serves as a ligand in copper-based catalysts for the oxidative coupling of 2,6-dimethylphenol to produce diphenoquinone and polyphenyleneoxide. [, ] Additionally, TEEDA significantly enhances the rate and alters the product distribution of carbon tetrachloride reductive dechlorination by magnetite. []

Q4: How does the presence of TEEDA impact the stereoselectivity of iodocyclopropanation reactions?

A: Research indicates that the addition of TEEDA to a reaction mixture containing iodoform and chromium(II) chloride in THF dramatically shifts the chemoselectivity of the reagent. Instead of (E)-olefination of aldehydes, the presence of TEEDA leads to the stereoselective production of trans-iodocyclopropanes from terminal alkenes. [, ]

Q5: Can TEEDA be used in conjunction with organolithium reagents?

A: Yes, TEEDA effectively solvates organolithium reagents like n-butyllithium and phenyllithium, forming dimers with a general structure of (RLi)2(TEEDA)2. These complexes participate in 1,2-addition reactions with imines and mediate the α-lithiation of imines. []

Q6: Have there been any computational studies on TEEDA and its complexes?

A: Computational chemistry techniques are valuable tools for studying TEEDA. For instance, DFT calculations were employed to elucidate the mechanism of dihydrogen cleavage by a heteroleptic dizinc(I) cation featuring TEEDA as a ligand. []

Q7: How do structural modifications of diamine ligands, such as changing from TMEDA to TEEDA, influence the properties of their nickel(II) complexes?

A: Research has shown that increasing the steric bulk of diamine ligands from TMEDA to TEEDA in nickel(II) mixed-ligand complexes influences the coordination geometry and ligand-field strength. The bulkier TEEDA favors the formation of square-planar complexes over octahedral structures due to steric strain relief. []

Q8: Does the size of the alkyl substituents on ethylenediamine affect the outcome of reactions involving copper(I) halides and dioxygen?

A: Yes, studies comparing TEEDA with N,N,N'-triethylethylenediamine (TriEED) in reactions with copper(I) halides and dioxygen revealed that the presence of an N-H group in TriEED significantly increases the reaction rate. This effect is attributed to an intermolecular attractive force between the N-H group and the approaching dioxygen molecule, which facilitates the formation of the activated complex. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.